molecular formula C11H13BrN2 B2818855 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline CAS No. 1542457-04-4

7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline

Cat. No.: B2818855
CAS No.: 1542457-04-4
M. Wt: 253.143
InChI Key: BIFDYVJBZHGOEA-UHFFFAOYSA-N
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Description

7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline (CAS: 1501832-57-0) is a brominated heterocyclic compound featuring a fused pyrrolo[1,2-a]quinoxaline core. Its structure includes a bromine substituent at the 7-position and a fully saturated bicyclic system, distinguishing it from non-hydrogenated analogues. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for derivatization via cross-coupling reactions or functional group transformations .

Properties

IUPAC Name

7-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h3-4,6,9,13H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDYVJBZHGOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=C(N2C1)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound features a complex bicyclic structure that contributes to its reactivity and interaction with various biological targets.

Medicinal Chemistry

7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-A]quinoxaline has been explored for its potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of specific pathways that promote cancer cell proliferation.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. The results showed that certain derivatives significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Neuroscience

The compound has been investigated for its neuroprotective properties. Research suggests that it may have a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.

Case Study: Neuroprotection

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced ischemia. The compound appeared to enhance the expression of neuroprotective factors .

Material Science

Due to its unique electronic properties, this compound is being explored in the development of organic semiconductors and photovoltaic materials.

Case Study: Organic Electronics

Research highlighted in Advanced Functional Materials indicates that films made from this compound exhibit promising conductivity and stability when used in organic solar cells . These findings suggest potential applications in renewable energy technologies.

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Case Study: Synthesis Pathways

A comprehensive review on synthetic methodologies has outlined various routes to synthesize derivatives of this compound using palladium-catalyzed cross-coupling reactions . These methods enhance the versatility of the compound in generating libraries for drug discovery.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₂H₁₂BrN₃ (inferred from nomenclature and related structures).
  • Physicochemical Properties : High polarity due to the fused heterocyclic system and bromine’s electron-withdrawing effects.
  • Synthetic Relevance : Often synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as suggested by analogous protocols in .

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The bromine atom at the 7-position significantly alters electronic properties compared to other substituents. Below is a comparative analysis:

Compound Substituent(s) Molecular Weight Key Properties References
7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline Br at C7 ~278.15 g/mol Enhanced electrophilicity at C7; potential for Suzuki-Miyaura couplings.
4-[α-(1-Pyrrolidinyl)benzyl]pyrrolo[1,2-a]quinoxaline (6e) Pyrrolidinyl-benzyl at C4 327 g/mol Increased lipophilicity; pale-yellow viscous oil; δH 1.8–1.9 (4H, m) in NMR.
7-Bromo-4-(tert-butyl)-5-(3-methoxybenzoyl)pyrrolo[1,2-a]quinoxaline Br at C7, tert-butyl at C4, 3-methoxybenzoyl at C5 439.34 g/mol Steric hindrance from tert-butyl; methoxy group enhances solubility.
5-(2-Chloro-6-fluorobenzyl)-4-oxo-pyrrolo[1,2-a]quinoxaline-7-carbonitrile Cl/F-benzyl at C5, CN at C7 ~368.8 g/mol Electron-deficient carbonitrile group; halogenated benzyl enhances binding affinity.

Key Observations :

  • Electronic Modulation : Bromine at C7 increases reactivity for further functionalization, whereas methoxy or benzoyl groups (e.g., in ) improve solubility or steric effects.
  • Steric Effects : Bulky substituents like tert-butyl () reduce conformational flexibility, impacting binding interactions in drug design.

Biological Activity

7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds based on recent research findings.

Chemical Structure and Properties

This compound has a molecular weight of 253.14 g/mol and features a bromine atom at the 7th position of the pyrroloquinoxaline core structure. This unique substitution pattern significantly influences its reactivity and biological interactions.

The compound exhibits several biological activities:

  • Antimicrobial Activity : It has been shown to inhibit bacterial growth by interfering with essential cellular processes. This activity is attributed to its ability to disrupt bacterial enzyme functions or cell wall synthesis.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. It targets specific signaling pathways involved in cell proliferation and survival, such as kinase inhibition and modulation of transcription factors.
  • Anti-inflammatory Activity : The compound may also reduce inflammation by modulating the activity of inflammatory mediators or cytokines. This property suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameBromine PositionBiological ActivityNotable Differences
7-Bromo-1H,2H,…7thAntimicrobial, AnticancerUnique reactivity due to bromine position
8-Bromo-1H,…8thLimited antimicrobialLess potent in anticancer activity
7-Chloro-1H,…7thModerate antimicrobialChlorine less reactive than bromine

The presence of bromine at the 7th position enhances the compound's ability to participate in chemical reactions and interact with biological targets more effectively than its analogs.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Anticancer Studies : In vitro tests showed that treatment with 7-Bromo-1H,2H,… resulted in a significant reduction in cell viability in breast cancer and leukemia cell lines. The compound triggered apoptosis through the intrinsic pathway involving caspase activation.
  • Antimicrobial Efficacy : A study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the most reliable synthetic routes for 7-bromo-pyrroloquinoxaline derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are validated:
  • Route 1 : Reaction of 2-aminobenzamide with 2-oxopentanedioic acid using iodine catalysis in ionic liquids (80°C), yielding ~70-85% purity. Solvent choice (e.g., [BMIM]BF₄) reduces side reactions .
  • Route 2 : Transition-metal-free cross-coupling of pyrrole rings with acyl bromoacetylenes, followed by intramolecular cyclization. This avoids metal contamination but requires strict anhydrous conditions .
  • Optimization Tip : Monitor reaction progress via HPLC to detect intermediates and adjust stoichiometry in real time.

Q. How is the aqueous solubility of 7-bromo-pyrroloquinoxaline determined, and what factors affect it?

  • Methodological Answer : Solubility is measured using shake-flask assays at pH 7.4 (12.7 µg/mL mean). Key factors:
  • pH Dependency : Protonation of the quinoxaline nitrogen alters solubility; test across pH 4–9 .
  • Co-solvents : Use DMSO or PEG-400 to enhance solubility for in vitro assays, but validate stability via NMR .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the fused pyrroloquinoxaline ring .
  • HRMS : Confirm molecular weight (e.g., theoretical 287.02 g/mol for C₁₁H₁₀BrN₃) with <2 ppm error .
  • X-ray Crystallography : Resolve bromine positioning in the crystal lattice for unambiguous confirmation .

Advanced Research Questions

Q. How can visible-light photoredox catalysis improve the synthesis of brominated pyrroloquinoxalines?

  • Methodological Answer : A decarboxylative radical coupling method uses ortho-substituted arylisocyanides and phenyliodine(III) dicarboxylates under blue LED light. Advantages:
  • Functional Group Tolerance : Compatible with esters, halides, and heterocycles .
  • Yield Enhancement : Achieves 80-90% yield vs. 65% in thermal methods. Use flow chemistry for scalability .
  • Challenge : Optimize light intensity (450 nm, 10 W) to minimize radical recombination side products .

Q. How should researchers address contradictions in reported biological activity data for brominated pyrroloquinoxalines?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Metabolic Stability : Use liver microsomes (human/rat) to compare degradation rates. Low solubility (pH 7.4) may falsely reduce apparent activity .
  • SAR Studies : Systematically modify substituents (e.g., replace Br with Cl or MeO) to isolate electronic vs. steric effects .

Q. What strategies mitigate low solubility in in vivo studies without altering bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the quinoxaline N-position. Validate release kinetics via LC-MS .
  • Nanoformulation : Use PLGA nanoparticles (100-150 nm size) to enhance bioavailability. Characterize encapsulation efficiency (>85%) using dialysis .
  • In Vivo Monitoring : Track plasma concentration via MALDI-TOF to adjust dosing intervals .

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